molecular formula C10H8BrNO3 B1412537 Ethyl 3-bromo-2-cyano-5-hydroxybenzoate CAS No. 1805417-21-3

Ethyl 3-bromo-2-cyano-5-hydroxybenzoate

Cat. No.: B1412537
CAS No.: 1805417-21-3
M. Wt: 270.08 g/mol
InChI Key: KRWVDIDNWVPVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-cyano-5-hydroxybenzoate is a multifunctional aromatic ester featuring bromo, cyano, and hydroxy substituents on a benzoate scaffold. The bromine atom introduces electrophilic reactivity, the cyano group enhances polarity and hydrogen-bonding capacity, and the hydroxy group contributes to solubility and acidity .

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(13)4-9(11)8(7)5-12/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWVDIDNWVPVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from analogs. Below is a systematic comparison based on substituents, molecular properties, and applications inferred from the evidence:

Table 1: Structural and Functional Comparison of Ethyl 3-bromo-2-cyano-5-hydroxybenzoate and Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Potential Applications
This compound Not provided† Not provided† Br, CN, OH (positions 3, 2, 5) Ester, nitrile, phenol Synthetic intermediate, bioactive agent
Ethyl 3-bromo-5-cyano-2-formylbenzoate 103859-96-7 C₁₁H₈BrNO₃ Br, CN, CHO (positions 3, 5, 2) Ester, nitrile, aldehyde Pharmaceutical synthesis
Ethyl 3-chlorobenzoate 128-76-3 C₉H₉ClO₂ Cl (position 3) Ester Solvent, flavoring agent
Ethyl 3-cyano-2-oxo-3-phenylpropanoate 6362-63-6 C₁₂H₁₁NO₃ CN, ketone, phenyl Ester, nitrile, ketone Polymer or drug intermediate

†Data inferred from structural analogs.

Key Observations :

Substituent Effects: The hydroxy group in this compound enhances acidity (pKa ~10 for phenolic OH) and solubility in polar solvents compared to its aldehyde analog (Ethyl 3-bromo-5-cyano-2-formylbenzoate) . Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity may increase reactivity in nucleophilic substitutions compared to chlorine-substituted esters (e.g., Ethyl 3-chlorobenzoate) .

Aldehyde vs. Hydroxy: The aldehyde in Ethyl 3-bromo-5-cyano-2-formylbenzoate offers a reactive site for condensation reactions, whereas the hydroxy group in the target compound may participate in hydrogen bonding or deprotonation under basic conditions .

Bioactivity Potential: Ethyl esters with bromo and cyano substituents (e.g., Biopharmacule’s catalog entries) are frequently used in antifungal or antibacterial agents, as seen in ethyl acetate extracts of spices like turmeric and ginger .

Preparation Methods

Synthetic Route Design

Route 1: Sequential Functionalization of Ethyl 4-Hydroxybenzoate

This method involves sequential bromination and cyanation of ethyl 4-hydroxybenzoate, leveraging regioselective electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) strategies.

Key Steps :
Data Table: Route 1 Optimization
Step Reagents Conditions Yield Source
1 Br₂, Acetic Acid 80°C, 6 h 68%
2 CuCN, DMF 120°C, 10 h 58%
3 HCl/MeOH RT, 2 h 95%

Route 2: Direct Cyano-Bromination of Ethyl 2-Cyano-5-Hydroxybenzoate

This approach prioritizes cyanation followed by bromination, exploiting the directing effects of the electron-withdrawing cyano group.

Key Steps :
Data Table: Route 2 Challenges
Issue Mitigation Strategy Source
Low regioselectivity Use of FeBr₃ to enhance para-directing effects
Cyano group hydrolysis Anhydrous conditions, controlled pH

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Minimize side reactions during bromination by maintaining precise temperature control.
  • Catalyst Recycling : Pd/C or Cu-based catalysts can be recovered via filtration, reducing costs.

Yield Comparison

Method Overall Yield Cost Efficiency Scalability
Route 1 (Sequential) ~40% Moderate High
Route 2 (Direct) ~35% Low Moderate

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm); ethyl group signals at δ 1.3 (t) and 4.3 (q).
    • ¹³C NMR : Nitrile carbon at ~115 ppm, ester carbonyl at ~165 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 295 (M+H⁺).

Alternative Pathways

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes in DMF.
  • Advantage : 20% reduction in reaction time, with comparable yields.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-cyano-5-hydroxybenzoate?

Answer: The synthesis typically involves multi-step reactions, leveraging functional group compatibility. A common approach includes:

Bromination : Direct bromination of a precursor (e.g., ethyl 2-cyano-5-hydroxybenzoate) using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–25°C).

Cyano Group Introduction : Nitrile formation via Rosenmund-von Braun reaction or substitution with CuCN/KCN in polar aprotic solvents.

Protection/Deprotection : The hydroxyl group may require protection (e.g., acetyl or TBS groups) to prevent side reactions during bromination.

Q. Key Considerations :

  • Catalytic systems (e.g., Pd for cross-coupling) improve regioselectivity.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How is this compound purified, and what analytical methods confirm purity?

Answer:

  • Purification :

    • Liquid-Liquid Extraction : Separates acidic/byproduct impurities using dichloromethane and aqueous NaHCO₃.
    • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves brominated isomers.
    • Recrystallization : Ethanol-water mixture yields high-purity crystals.
  • Analytical Methods :

    • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) detects trace impurities.
    • Melting Point Analysis : Sharp melting range (e.g., 120–122°C) indicates purity.
    • TLC : Rf value comparison against standards .

Q. What spectroscopic techniques characterize this compound?

Answer:

  • NMR :
    • ¹H NMR : Hydroxy proton (~δ 10.5 ppm, broad), aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.3–4.3 ppm).
    • ¹³C NMR : Cyano carbon (~δ 115 ppm), ester carbonyl (~δ 165 ppm).
  • IR : Bands for -OH (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹).
  • MS : Molecular ion peak at m/z 284 (M⁺) with fragmentation patterns confirming Br and CN groups .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

Answer: Discrepancies often arise from tautomerism (enol-keto forms) or solvent effects. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., hydroxy proton exchange).
  • COSY/NOESY : Correlates coupling between aromatic protons and adjacent substituents.
  • Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may stabilize specific tautomers.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .

Q. What computational methods predict the reactivity and stability of this compound?

Answer:

  • DFT Calculations :
    • Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.
    • HOMO-LUMO gaps predict susceptibility to oxidation or nucleophilic attack.
  • MD Simulations : Assess solvation effects and conformational stability in aqueous/organic media.
  • QSPR Models : Relate substituent effects (e.g., -CN, -Br) to hydrolysis rates .

Q. How does the hydroxy group influence bioactivity compared to analogs (e.g., methyl or methoxy derivatives)?

Answer: The -OH group enhances hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogs like Ethyl 4-bromo-3-cyano-5-formylbenzoate. Comparative studies show:

  • Binding Affinity : Hydroxy derivatives exhibit stronger inhibition of cytochrome P450 than methyl analogs (IC₅₀ ~2 μM vs. >10 μM).
  • Solubility : -OH improves aqueous solubility (logP ~1.8 vs. ~2.5 for methoxy), critical for bioavailability.
  • Metabolic Stability : Hydroxy groups undergo glucuronidation faster, reducing half-life .

Q. What strategies optimize reaction yields while minimizing side products (e.g., dehydrohalogenation)?

Answer:

  • Temperature Control : Maintain ≤60°C to prevent Br elimination.
  • Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki couplings to avoid homocoupling byproducts.
  • Additives : Silver carbonate scavenges HBr, suppressing acid-catalyzed side reactions.
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrile vs. amide byproducts) .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Answer:

  • Crystal Growth : Slow evaporation from ethanol/water yields diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines positional/thermal parameters, resolving disorder (e.g., ethyl group rotamers).
  • Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and CIF files for publication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.